Nitroacephenanthrylene
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Overview
Description
Nitroacephenanthrylene is a polycyclic aromatic hydrocarbon (PAH) derivative that contains a nitro group It is a member of the nitroarenes, which are known for their diverse chemical properties and significant environmental impact this compound is formed through the nitration of acephenanthrylene, a tetracyclic PAH
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of nitroacephenanthrylene typically involves the nitration of acephenanthrylene. Acephenanthrylene itself can be prepared through a multi-step process starting with the cyclization of 4-(5-acenapthenyl)butyric acid .
Industrial Production Methods: The use of solid acids like zeolites can help in overcoming some of the challenges associated with conventional nitration processes .
Chemical Reactions Analysis
Types of Reactions: Nitroacephenanthrylene undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroarene derivatives.
Reduction: The nitro group can be reduced to an amino group, forming aminoacephenanthrylene.
Substitution: The nitro group can participate in electrophilic substitution reactions, leading to the formation of different substituted derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using tin (Sn) and hydrochloric acid (HCl).
Substitution: Electrophilic substitution reactions often require strong acids like sulfuric acid (H₂SO₄) or Lewis acids like aluminum chloride (AlCl₃).
Major Products:
Oxidation: Nitroarene derivatives.
Reduction: Aminoacephenanthrylene.
Substitution: Various substituted this compound derivatives depending on the substituent introduced.
Scientific Research Applications
Nitroacephenanthrylene has several applications in scientific research:
Environmental Chemistry: It is studied for its role in atmospheric reactions and its impact as a pollutant.
Material Science: this compound and its derivatives can be used as intermediates in the synthesis of dyes, explosives, and other industrial chemicals.
Biological Research: Its interactions with biological systems are studied to understand its effects at the molecular level.
Mechanism of Action
The mechanism of action of nitroacephenanthrylene involves its interaction with cellular components, leading to various biological effects. The nitro group can undergo metabolic activation to form reactive intermediates that can bind to DNA and proteins, causing mutagenic and carcinogenic effects . The molecular targets include DNA, where it can form adducts, and enzymes involved in metabolic pathways.
Comparison with Similar Compounds
Nitropyrene: Another nitroarene with similar mutagenic properties.
Nitrofluoranthene: Known for its environmental persistence and toxic effects.
Nitronaphthalene: A simpler nitroarene with applications in dye synthesis.
Uniqueness: Nitroacephenanthrylene is unique due to its specific structure and the presence of a vinylic bridge, which makes it more susceptible to photolytic oxidation . This property distinguishes it from other nitroarenes and influences its behavior in the environment.
Properties
CAS No. |
114790-09-9 |
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Molecular Formula |
C16H9NO2 |
Molecular Weight |
247.25 g/mol |
IUPAC Name |
1-nitroacephenanthrylene |
InChI |
InChI=1S/C16H9NO2/c18-17(19)14-8-7-10-5-6-12-9-11-3-1-2-4-13(11)16(14)15(10)12/h1-9H |
InChI Key |
DNSJGYSXEAUJMS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C=C3C=CC4=C3C2=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
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